Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], also known as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA) or cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid, is a chelating agent commonly used in scientific research [, ]. Chelating agents are molecules that can form strong bonds with metal ions. This property makes trans-CDTA valuable for various applications in research, including:
Trans-CDTA also finds applications in biomedical research due to its ability to chelate metal ions involved in biological processes. For example, it can be used to:
Beyond chelation and biomedical research, trans-CDTA has applications in various scientific fields, including:
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is a chelating agent characterized by its unique cyclohexane backbone and carboxymethyl groups. With the molecular formula and a molecular weight of approximately 346.33 g/mol, this compound is also known as trans-1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid (CDTA) . The presence of two carboxymethyl groups attached to glycine units enhances its ability to bind metal ions, making it valuable in various scientific applications. The cyclohexane structure introduces steric hindrance, influencing both chemical reactivity and biological interactions.
EDTA is generally considered a low-hazard compound []. However, it can irritate the skin and eyes upon contact. Always follow proper laboratory safety procedures when handling EDTA [].
These reactions are essential for its application in synthetic chemistry and biochemistry.
The biological activity of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is primarily attributed to its chelating properties. It effectively binds essential metal ions involved in enzymatic processes, influencing metabolic pathways and potentially reducing metal toxicity in biological environments . This compound has been studied for its role in controlling metal ion concentrations and its interactions with biological macromolecules, which could lead to applications in drug design and development.
Several methods have been developed for synthesizing Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]. Common approaches include:
These methods are typically optimized for laboratory settings to ensure the compound's quality.
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] has a wide range of applications:
Its ability to form stable complexes with metal ions makes it particularly useful in these fields.
Interaction studies have demonstrated that Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can form complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis or material science. Research indicates that this compound can modulate the bioavailability of essential metals like zinc and iron within biological systems . While detailed mechanisms remain to be fully elucidated, these interactions suggest potential therapeutic applications.
Several compounds share structural similarities with Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycine | Simple amino acid | Basic structure without additional groups |
| N,N'-Bis(carboxymethyl)glycine | Linear analogue | No cyclohexane; different steric effects |
| Cyclohexylenedinitrilotetraacetic acid | Multi-functional | Different reactivity due to nitrile groups |
| Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] | Chiral compound | Unique cyclohexane structure enhances selectivity |
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stands out due to its cyclohexane backbone that enhances stability and solubility compared to other similar compounds. Its specific configuration allows for selective binding and versatility in various applications not fully addressed by other chelators .
Irritant